![molecular formula C7H3BrClF3O3S B066162 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride CAS No. 175278-14-5](/img/structure/B66162.png)
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Overview
Description
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is a chemical compound with the molecular formula C7H3BrClF3O3S and a molecular weight of 339.51 g/mol . It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride typically involves the reaction of 4-Bromo-2-(Trifluoromethoxy)Benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
4-Bromo-2-(Trifluoromethoxy)Benzene+Chlorosulfonic Acid→4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has been utilized in the design of small molecules targeting cancer cells. For instance, it has been incorporated into the synthesis of TASIN analogs, which demonstrate selective cytotoxicity against colon cancer cell lines with specific mutations (e.g., KRAS, APC). Studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in cancer treatment .
2. Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules. It has been used to create derivatives that exhibit enhanced biological activity, such as improved antiproliferative effects against specific cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide moiety can significantly affect the potency and selectivity of the resulting compounds .
Material Science Applications
1. Polymer Chemistry
In polymer chemistry, this compound is employed as a reagent for the functionalization of polymers. Its ability to introduce sulfonyl chloride groups into polymer backbones enhances the material properties, such as thermal stability and mechanical strength. These modifications are crucial for developing advanced materials used in coatings and adhesives .
2. Synthesis of Functionalized Surfaces
The compound is also used to create functionalized surfaces in nanotechnology and materials science. By attaching this sulfonyl chloride to surfaces, researchers can develop materials with specific chemical functionalities, enabling applications in sensors and catalysis .
Table 1: Summary of Applications
Table 2: Structure-Activity Relationship (SAR) Insights
Compound Modification | Effect on Activity | Reference |
---|---|---|
Para-substitution | Enhanced potency | |
Electron-withdrawing groups | Reduced antiproliferative activity | |
Alkoxy substituents | Variable effects on potency |
Case Studies
Case Study 1: TASIN Analog Development
In a study focused on developing TASIN analogs, researchers synthesized a series of compounds based on this compound. These compounds were tested against various human colon cancer cell lines, demonstrating selective toxicity towards cells with APC mutations while sparing normal cells. The findings suggest that this compound can be a lead structure for developing new anticancer agents .
Case Study 2: Polymer Functionalization
Another study highlighted the use of this sulfonyl chloride in modifying polymer surfaces to improve adhesion properties. By incorporating the compound into polymer matrices, researchers achieved significant enhancements in mechanical properties and thermal stability, making these materials suitable for high-performance applications in various industries .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Bromo-4-(Trifluoromethoxy)Benzene: Lacks the sulfonyl chloride group, limiting its use in sulfonylation reactions.
Uniqueness
4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications
Biological Activity
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a sulfonyl chloride group, which is known to enhance reactivity and facilitate further chemical modifications, making it a valuable scaffold for drug development.
The molecular formula of this compound is , with a molecular weight of approximately 339.51 g/mol. The compound typically has a melting point range of 54–58 °C and exhibits significant lipophilicity due to the trifluoromethoxy group, which may influence its biological interactions and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 339.51 g/mol |
Melting Point | 54–58 °C |
Density | 1.85 g/mL |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to act as potent inhibitors or modulators of specific enzymes and receptors, particularly in the context of cancer therapy and neuropharmacology.
Target Enzymes and Pathways
- Serotonergic Pathway : Compounds with similar structures have been identified as serotonergic releasing agents, potentially influencing mood regulation and neurochemical balance.
- Cancer Cell Lines : Research indicates that sulfonyl chlorides can exhibit selective cytotoxicity against cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .
Research Findings
Recent studies have investigated the structure-activity relationships (SAR) of related compounds, providing insights into how modifications to the sulfonyl group affect biological potency. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced antiproliferative activity in various cancer models .
Case Studies :
-
Antiproliferative Activity : In vitro studies demonstrated that modifications to the aryl sulfonamide moiety significantly influenced the antiproliferative effects against colon cancer cell lines. Compounds with strong electron-withdrawing substituents exhibited increased potency (IC50 values in the nanomolar range) .
Compound ID IC50 (nM) Comments TASIN-1 25 Potent against APC-truncated cells TASIN-2 9.1 Reduced activity with larger groups - Neuroprotective Effects : Similar analogs have shown promise in protecting dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCIRIWJHAZTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371350 | |
Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-14-5 | |
Record name | 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzene sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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